An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-ylmethyl)morpholine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-ylmethyl)morpholine
A Foreword for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery, the strategic combination of privileged scaffolds has emerged as a powerful approach for the generation of novel molecular entities with enhanced pharmacological profiles. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a plethora of approved drugs due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3][4]. Concurrently, the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and to introduce key hydrogen bonding interactions[5][6].
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a putative synthetic route and detailed characterization of 2-(1H-pyrazol-1-ylmethyl)morpholine, a molecule that synergistically combines these two important pharmacophores. The ensuing protocols and analyses are grounded in established chemical principles and spectroscopic data from closely related structures, offering a robust framework for its synthesis and verification.
Part 1: Strategic Synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine
The rational design of a synthetic pathway for 2-(1H-pyrazol-1-ylmethyl)morpholine hinges on the formation of a stable C-N bond between the pyrazole and morpholine moieties. A highly efficient and commonly employed strategy for the N-alkylation of pyrazoles involves the reaction of the pyrazole anion with a suitable alkyl halide. This approach is favored due to the ready availability of the starting materials and the generally high yields achieved under mild reaction conditions.
Proposed Synthetic Workflow
The proposed synthesis of 2-(1H-pyrazol-1-ylmethyl)morpholine is a two-step process commencing with the preparation of the key electrophile, 2-(chloromethyl)morpholine, followed by the N-alkylation of pyrazole.
Experimental Protocol
Step 1: Synthesis of 2-(chloromethyl)morpholine
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Reaction Setup: To a stirred solution of 2-(hydroxymethyl)morpholine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (1.1 equivalents) dropwise.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Isolation: Upon completion, the solvent is removed under reduced pressure to yield crude 2-(chloromethyl)morpholine hydrochloride. The free base can be obtained by careful neutralization with a saturated aqueous solution of sodium bicarbonate followed by extraction with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-(chloromethyl)morpholine.
Step 2: N-Alkylation of Pyrazole
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Formation of Sodium Pyrazolide: To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of pyrazole (1 equivalent) in anhydrous DMF dropwise.
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N-Alkylation: After the evolution of hydrogen gas ceases, add a solution of 2-(chloromethyl)morpholine (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
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Quenching and Extraction: Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(1H-pyrazol-1-ylmethyl)morpholine.
Part 2: Comprehensive Characterization
A rigorous characterization of the synthesized 2-(1H-pyrazol-1-ylmethyl)morpholine is paramount to confirm its identity, purity, and structural integrity. The following spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 2-(1H-pyrazol-1-ylmethyl)morpholine are tabulated below, based on data for similar N-substituted pyrazoles and morpholines[7][8].
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3' | ~7.5 | d | 1H | Pyrazole CH |
| H-5' | ~7.4 | d | 1H | Pyrazole CH |
| H-4' | ~6.2 | t | 1H | Pyrazole CH |
| N-CH₂ | ~4.2 | s | 2H | Methylene bridge |
| Morpholine O-CH₂ | ~3.6-3.8 | m | 2H | Morpholine CH₂ |
| Morpholine N-CH₂ | ~2.5-2.7 | m | 2H | Morpholine CH₂ |
| Morpholine C-CH-N | ~2.8-3.0 | m | 1H | Morpholine CH |
| Morpholine C-CH₂-O | ~3.4-3.6 | m | 2H | Morpholine CH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-3' | ~139 | Pyrazole CH |
| C-5' | ~128 | Pyrazole CH |
| C-4' | ~105 | Pyrazole CH |
| N-CH₂ | ~55 | Methylene bridge |
| Morpholine O-CH₂ | ~67 | Morpholine CH₂ |
| Morpholine N-CH₂ | ~54 | Morpholine CH₂ |
| Morpholine C-CH-N | ~60 | Morpholine CH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(1H-pyrazol-1-ylmethyl)morpholine (C₈H₁₃N₃O), the expected molecular weight is 167.21 g/mol .
| Technique | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electrospray Ionization (ESI) | 168.11 | 81 (pyrazole ring), 86 (morpholine moiety) |
The fragmentation pattern in mass spectrometry can be a powerful diagnostic tool. The cleavage of the bond between the methylene bridge and the morpholine ring is a likely fragmentation pathway, leading to the observation of a fragment corresponding to the pyrazolylmethyl cation and a neutral morpholine radical, or vice versa[9][10][11].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 2-(1H-pyrazol-1-ylmethyl)morpholine are predicted as follows[6][12]:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=N stretching (pyrazole) | 1600-1500 |
| C-N stretching | 1250-1020 |
| C-O-C stretching (ether) | 1150-1085 |
Part 3: Potential Applications and Future Directions
The fusion of the pyrazole and morpholine scaffolds in 2-(1H-pyrazol-1-ylmethyl)morpholine presents a promising starting point for the development of novel therapeutic agents. The pyrazole moiety can act as a versatile anchor for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in various biological targets. The morpholine group is expected to impart favorable pharmacokinetic properties, enhancing the drug-like characteristics of potential candidates.
Given the broad spectrum of biological activities associated with pyrazole derivatives, this novel compound could be a valuable building block in screening campaigns for new anti-inflammatory, anticancer, or antimicrobial agents[2][5][13]. Further derivatization of the pyrazole or morpholine rings could lead to the discovery of potent and selective modulators of various enzymes and receptors.
References
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
ResearchGate. Overview on Biological Activities of Pyrazole Derivatives | Request PDF. Available from: [Link]
-
ResearchGate. Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Available from: [Link]
-
Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5769. Available from: [Link]
-
Alam, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available from: [Link]
-
Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]
-
MDPI. Synthesis and Characterization of a Novel 2-Pyrazoline. Available from: [Link]
-
Semantic Scholar. Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Available from: [Link]
-
Klimova, E. I., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 659-663. Available from: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]
-
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. Available from: [Link]
- Hesse, M., et al. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Asiri, A. M., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(12), 10147-10156. Available from: [Link]
-
PubChem. 2-(1-methyl-1h-pyrazol-5-yl)morpholine. Available from: [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)thiazoles. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. Available from: [Link]
-
ResearchGate. IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. Available from: [Link]
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. Available from: [Link]
-
Research Square. Synthesis, Characterization, and Computational Analysis of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Available from: [Link]
-
MDPI. (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). Available from: [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. jocpr.com [jocpr.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nepjol.info [nepjol.info]
- 11. researchgate.net [researchgate.net]
- 12. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]
- 13. derpharmachemica.com [derpharmachemica.com]
